3-Fluorobenzene-1-sulfinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluorobenzene-1-sulfinic acid: is an organic compound with the molecular formula C6H5FO2S. It is a derivative of benzenesulfinic acid where a fluorine atom is substituted at the third position of the benzene ring. This compound is known for its unique chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorobenzene-1-sulfinic acid typically involves the sulfonation of fluorobenzene derivatives. One common method is the reaction of 3-fluorobenzenesulfonyl chloride with a reducing agent such as sodium sulfite or sodium bisulfite under controlled conditions. The reaction proceeds as follows:
3-Fluorobenzenesulfonyl chloride+Na2SO3→3-Fluorobenzene-1-sulfinic acid+NaCl
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Fluorobenzene-1-sulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-fluorobenzenesulfonic acid.
Reduction: Reduction reactions can convert it to 3-fluorobenzenethiol.
Substitution: The sulfinic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation: 3-Fluorobenzenesulfonic acid.
Reduction: 3-Fluorobenzenethiol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Fluorobenzene-1-sulfinic acid is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions involving sulfinic acid groups.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 3-Fluorobenzene-1-sulfinic acid involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinic acid group can participate in redox reactions, forming sulfonic acids or thiols. The fluorine atom’s presence can influence the compound’s reactivity and interaction with other molecules, making it a valuable tool in chemical and biological studies.
Vergleich Mit ähnlichen Verbindungen
Benzenesulfinic acid: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
3-Chlorobenzene-1-sulfinic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
3-Bromobenzene-1-sulfinic acid: Contains a bromine atom, which affects its chemical properties and uses.
Uniqueness: 3-Fluorobenzene-1-sulfinic acid is unique due to the presence of the fluorine atom, which enhances its reactivity and stability in various chemical reactions. This makes it a valuable compound for specific applications where other sulfinic acids may not be as effective.
Eigenschaften
Molekularformel |
C6H5FO2S |
---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
3-fluorobenzenesulfinic acid |
InChI |
InChI=1S/C6H5FO2S/c7-5-2-1-3-6(4-5)10(8)9/h1-4H,(H,8,9) |
InChI-Schlüssel |
SEFXPGUSSHQBKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.